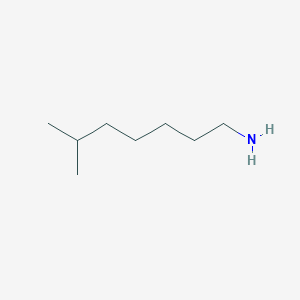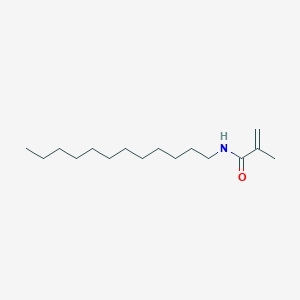
Magnesium;Octadec-9-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAGNESIUM OLEATE, also known as magnesium oleate, is a magnesium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The magnesium salt form is used in various industrial and scientific applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
MAGNESIUM OLEATE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of lubricants, cosmetics, and pharmaceuticals.
Wirkmechanismus
Target of Action
Magnesium;Octadec-9-enoate, also known as DTXSID7061772 or 9-Octadecenoic acid (9Z)-, magnesium salt, is a complex compoundIt’s known that magnesium, one of the components of this compound, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
Magnesium is known to be involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Biochemical Pathways
It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process that is important for nerve impulse conduction, muscle contraction, and normal heart rhythm .
Pharmacokinetics
Ninety percent of this intracellular magnesium is bound to organic matrices .
Result of Action
It is involved in the regulation of various cellular processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Action Environment
Factors such as diet and the presence of other ions in the body can influence the levels and efficacy of magnesium .
Biochemische Analyse
Biochemical Properties
It is known that oleic acid, from which this compound is derived, plays a significant role in various biochemical reactions . Oleic acid interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Oleic acid, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oleic acid, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MAGNESIUM OLEATE typically involves the reaction of oleic acid with a magnesium source, such as magnesium hydroxide or magnesium oxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:
2 C18H34O2+Mg(OH)2→Mg(C18H33O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of magnesium oleate can be scaled up by using large reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified by filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
MAGNESIUM OLEATE can undergo various chemical reactions, including:
Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form stearic acid derivatives.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Stearic acid derivatives
Substitution: Alkyl or acyl derivatives of magnesium oleate
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Calcium oleate: A calcium salt of oleic acid, used in similar applications as magnesium oleate.
Uniqueness
MAGNESIUM OLEATE is unique due to its specific combination of magnesium ions and oleate moiety, which imparts distinct physicochemical properties. Compared to magnesium stearate, magnesium oleate has a higher degree of unsaturation, leading to different reactivity and applications.
Eigenschaften
IUPAC Name |
magnesium;octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXXEAZZVHRDF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061772 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-53-9 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)



![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)



